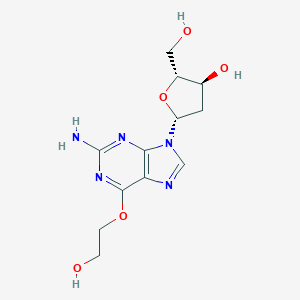

O6-(2-Hydroxyethyl)-2'-deoxyguanosine

Übersicht

Beschreibung

2’-Deoxy-O(6)-(2-hydroxyethyl)guanosine is a modified nucleoside analog derived from guanosine. This compound is characterized by the substitution of the 6-oxygen atom with a 2-hydroxyethyl group. Nucleoside analogs like 2’-Deoxy-O(6)-(2-hydroxyethyl)guanosine are of significant interest in medicinal chemistry due to their potential therapeutic applications, particularly in antiviral and anticancer treatments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-O(6)-(2-hydroxyethyl)guanosine typically involves multiple steps, starting from a protected guanosine derivative. One common approach includes the protection of the exocyclic amino group and the hydroxyl groups of the sugar moiety, followed by the introduction of the 2-hydroxyethyl group at the 6-position of the guanine base. The final deprotection steps yield the desired compound. Specific reaction conditions often involve the use of protecting groups like formamidine and diphenylcarbamoyl, which are removed under mild conditions such as aqueous ammonia treatment .

Industrial Production Methods

Industrial production of 2’-Deoxy-O(6)-(2-hydroxyethyl)guanosine may involve large-scale synthesis using automated solid-phase synthesis techniques. These methods allow for the efficient and cost-effective production of nucleoside analogs by employing automated synthesizers and optimized reaction conditions to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2’-Deoxy-O(6)-(2-hydroxyethyl)guanosine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of modified nucleosides.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

O6-HEdG is characterized by the substitution of the 6-oxygen atom of guanine with a 2-hydroxyethyl group. This modification can interfere with normal base pairing during DNA replication, leading to mutations and potentially triggering apoptosis in rapidly dividing cells, such as those found in tumors or infected by viruses .

The incorporation of O6-HEdG into DNA disrupts standard base pairing, primarily affecting the fidelity of DNA replication. This property is crucial for its applications in both cancer research and antiviral therapies.

Cancer Research

O6-HEdG has been extensively studied for its role as a promutagenic base. Research has shown that it can be formed in DNA following exposure to N-nitroso compounds, which are known carcinogens. A study demonstrated that O6-HEdG levels were highest in kidney tissues of rats after administration of N-nitroso-N-(2-hydroxyethyl)urea, indicating its potential as a biomarker for DNA damage and cancer risk assessment .

Key Findings:

- Tissue Distribution: Following a single intravenous dose, O6-HEdG concentrations were highest in kidney (81 μmol/mol deoxyguanosine), followed by lung (67 μmol/mol) and liver (55 μmol/mol) .

- Repair Mechanisms: The rapid repair of O6-HEdG in liver tissues (half-life of 12 hours) compared to slower rates in kidney and lung highlights the enzyme's role in mitigating DNA damage .

DNA Repair Studies

O6-HEdG serves as a valuable tool for studying DNA repair mechanisms. Its presence in DNA can trigger specific repair pathways, particularly those involving O6-alkylguanine-DNA alkyltransferase (AGT), which removes alkyl groups from damaged bases. Research indicates that saturation of AGT significantly affects the repair capacity for O6-HEdG, underscoring its relevance in understanding DNA repair dynamics .

Research Insights:

- Immuno-slot-blot assays developed using antibodies against O6-HEdG allow for sensitive quantification of this modification, facilitating studies on the persistence and repair of DNA lesions across various tissues .

Therapeutic Applications

Due to its ability to interfere with DNA synthesis, O6-HEdG is being explored for its therapeutic potential in antiviral and anticancer treatments. By incorporating this compound into therapeutic strategies, researchers aim to enhance the efficacy of existing treatments by targeting rapidly dividing cells more effectively.

Potential Uses:

- Antiviral Therapy: The mechanism through which O6-HEdG disrupts viral DNA replication makes it a candidate for developing antiviral agents.

- Cancer Treatment: Its incorporation into chemotherapeutic regimens could improve the targeting of cancer cells while minimizing damage to normal cells.

Data Tables

Case Studies

-

Study on Rat Tissues:

- In an investigation involving adult male F344 rats, researchers administered N-nitroso-N-(2-hydroxyethyl)urea and measured the formation and persistence of O6-HEdG across various tissues. The study provided insights into the dose-dependent formation and subsequent repair rates of this promutagenic base .

- Immunoassay Development:

Wirkmechanismus

The mechanism of action of 2’-Deoxy-O(6)-(2-hydroxyethyl)guanosine involves its incorporation into DNA during replication. Once incorporated, it can disrupt normal base pairing and inhibit DNA synthesis, leading to the induction of apoptosis in rapidly dividing cells. This mechanism is particularly effective in targeting cancer cells and viruses, which rely on rapid DNA replication for their proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2’-Deoxy-O(6)-(2-nitrophenylethyl)guanosine: Another nucleoside analog with a nitrophenylethyl group at the 6-position.

2’-Deoxy-O(6)-(2-methyl)guanosine: A similar compound with a methyl group at the 6-position.

Uniqueness

2’-Deoxy-O(6)-(2-hydroxyethyl)guanosine is unique due to the presence of the 2-hydroxyethyl group, which imparts distinct chemical and biological properties. This modification enhances its ability to form stable interactions with DNA and proteins, making it a valuable tool in biochemical research and therapeutic applications.

Biologische Aktivität

O6-(2-Hydroxyethyl)-2'-deoxyguanosine (O6-HEdG) is a DNA adduct formed when 2-hydroxyethylating agents interact with DNA. This compound has significant implications in mutagenesis, carcinogenesis, and the biological response of cells to DNA damage. Understanding the biological activity of O6-HEdG is crucial for elucidating its role in disease processes, particularly cancer.

Mechanism of Formation

O6-HEdG is primarily formed through the reaction of N-nitroso-N-(2-hydroxyethyl)urea (HENU) with DNA. This reaction introduces a hydroxyethyl group at the O6 position of guanine, leading to the formation of the adduct. Studies have shown that after administration of HENU, O6-HEdG levels vary significantly across different tissues in rats. For instance, the highest levels were observed in the kidneys (81 µmol O6-HEdG/mol deoxyguanosine), followed by lungs (67 µmol) and liver (55 µmol) shortly after dosing .

Persistence in Tissues

The persistence of O6-HEdG varies by tissue type and is influenced by the activity of repair mechanisms. In liver tissue, O6-HEdG exhibits a rapid repair rate with a half-life of approximately 12 hours. In contrast, cerebral tissue shows a much slower repair rate, with 62% of the initial amount remaining after seven days . This differential persistence raises concerns about the potential for long-term mutagenic effects, particularly in tissues where repair mechanisms are less efficient.

Mutagenicity and Carcinogenicity

O6-HEdG is classified as a promutagenic base due to its ability to mispair during DNA replication, leading to G→A transitions. The presence of this adduct can result in mutations that contribute to oncogenesis. Studies have demonstrated that cells exposed to O6-HEdG exhibit increased mutation rates, underscoring its role in cancer development .

Repair Mechanisms

The primary repair mechanism for O6-HEdG involves O6-alkylguanine-DNA alkyltransferase (AGT). This enzyme removes alkyl groups from the O6 position of guanine, thereby preventing mutations. However, saturation of AGT can occur at high levels of O6-HEdG, which may lead to an accumulation of unrepaired adducts and an increased risk of mutagenesis .

Case Studies

- Rat Model Studies : A study involving F344 rats demonstrated that administration of HENU resulted in significant formation of O6-HEdG across various tissues. The study highlighted that while liver and kidney tissues showed efficient repair capabilities, cerebral tissues retained higher levels of the adduct over time, suggesting a greater risk for long-term genetic damage .

- Human Relevance : Research indicates that similar mechanisms may be at play in humans exposed to ethylating agents, such as those found in certain environmental pollutants or during chemotherapy treatments. The persistence and mutagenic potential of O6-HEdG in human tissues remain an area of active investigation .

Table 1: Formation and Repair Rates of O6-HEdG in Various Tissues

| Tissue Type | Initial Concentration (µmol/mol dG) | Half-Life (hours) |

|---|---|---|

| Kidney | 81 | 40 |

| Lung | 67 | 48 |

| Liver | 55 | 12 |

| Cerebral | 18 | >168 |

Table 2: Mutagenic Potential Associated with O6-HEdG

Eigenschaften

IUPAC Name |

(2R,3S,5R)-5-[2-amino-6-(2-hydroxyethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O5/c13-12-15-10-9(11(16-12)21-2-1-18)14-5-17(10)8-3-6(20)7(4-19)22-8/h5-8,18-20H,1-4H2,(H2,13,15,16)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCDOLZXZOEIBY-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(N=C3OCCO)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N=C3OCCO)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10912165 | |

| Record name | 9-(2-Deoxypentofuranosyl)-6-(2-hydroxyethoxy)-3,9-dihydro-2H-purin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111447-35-9 | |

| Record name | O(6)-(2-Hydroxyethyl)-2'-deoxyguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111447359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-Deoxypentofuranosyl)-6-(2-hydroxyethoxy)-3,9-dihydro-2H-purin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.